

Benzyl N-hydroxycarbamate: A Technical Guide for Synthetic and Medicinal Chemistry

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Compound of Interest

Compound Name: **Benzyl N-hydroxycarbamate**

Cat. No.: **B014954**

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Abstract

Benzyl N-hydroxycarbamate (Cbz-NHOH), a key reagent in synthetic organic chemistry, holds significant importance as a precursor for hydroxamic acids and as a versatile protecting group. This guide provides an in-depth analysis of its core properties, including a definitive examination of its molecular weight. We will explore validated synthesis and purification protocols, discuss its critical applications in drug development, and provide detailed safety and handling procedures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this compound.

Introduction: The Role of Benzyl N-hydroxycarbamate in Modern Synthesis

Benzyl N-hydroxycarbamate, also known by synonyms such as N-(Benzoyloxycarbonyl)hydroxylamine or N-Z-Hydroxylamine, is a stable, crystalline solid that serves as a cornerstone intermediate in pharmaceutical and fine chemical synthesis.^{[1][2]} Its structure uniquely combines a hydroxylamine moiety with a benzoyloxycarbonyl (Cbz or Z) group. This arrangement makes it an excellent electrophile and a masked form of hydroxylamine, facilitating reactions that are crucial for building complex molecular architectures.^[3]

The primary utility of **Benzyl N-hydroxycarbamate** stems from its role as a precursor to hydroxamic acids (R-CO-NHOH).^[3] Hydroxamic acids are a vital class of compounds in medicinal chemistry, renowned for their ability to chelate metal ions within the active sites of enzymes.^[4] This property has led to the development of numerous drugs, including potent histone deacetylase (HDAC) inhibitors for cancer therapy and matrix metalloproteinase (MMP) inhibitors for treating cardiovascular conditions.^{[5][6]} The Cbz group provides a reliable method for protecting the nucleophilic hydroxylamine during synthesis, which can be cleanly removed under specific conditions, a critical requirement in multi-step drug synthesis.^{[7][8]}

Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its effective application. The molecular characteristics of **Benzyl N-hydroxycarbamate** are well-defined, ensuring reproducibility in experimental design.

2.1. Molecular Weight and Formula

The molecular formula for **Benzyl N-hydroxycarbamate** is C₈H₉NO₃.^[9] Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u), the molecular weight is calculated as follows:

$$(8 \times 12.011) + (9 \times 1.008) + (1 \times 14.007) + (3 \times 15.999) = 167.16 \text{ g/mol}$$

This value is consistently reported across major chemical databases and suppliers.^{[1][9][10]}
^[11]

2.2. Core Physicochemical Data

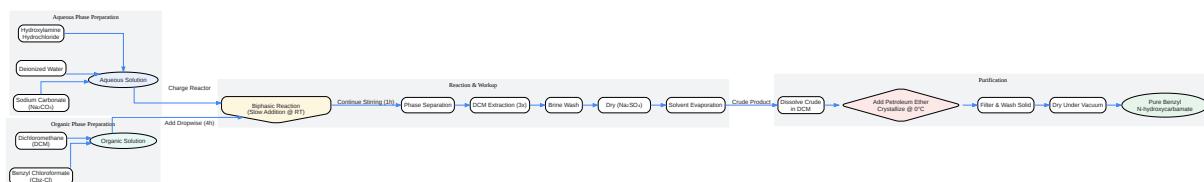
A summary of the key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₉ NO ₃	[9]
Molecular Weight	167.16 g/mol	[9][10][11]
CAS Number	3426-71-9	[9][10]
Appearance	White to off-white crystalline solid/powder	[1][10][12]
Melting Point	65-70 °C	[10][12][13]
Boiling Point	~373.4 °C (estimated)	[1]
Density	~1.265 - 1.292 g/cm ³ (estimated)	[12][13]
Solubility	Slightly soluble in DMSO and Methanol	[10][12]
Storage Temperature	2-8°C, Keep in dark place, Sealed in dry	[1][10][13]

Synthesis and Purification Protocol

The most common and reliable method for synthesizing **Benzyl N-hydroxycarbamate** involves the reaction of benzyl chloroformate with hydroxylamine hydrochloride in a biphasic system.[10] The causality behind this choice is the high reactivity of the acid chloride with the nucleophilic hydroxylamine, while the base (sodium carbonate) neutralizes the HCl byproduct, driving the reaction to completion.

3.1. Synthesis Workflow Diagram



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Caption: Workflow for the synthesis and purification of **Benzyl N-hydroxycarbamate**.

3.2. Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[\[10\]](#)

- Aqueous Phase Preparation: In a suitable reaction vessel equipped with mechanical stirring, dissolve sodium carbonate (1.5 eq) in deionized water. Once fully dissolved, add hydroxylamine hydrochloride (1.15 eq). Stir until a clear solution is obtained.

- Rationale: Sodium carbonate acts as a base to free the hydroxylamine from its hydrochloride salt and to neutralize the HCl generated during the reaction.
- Organic Phase Preparation: In a separate flask, dissolve benzyl chloroformate (1.0 eq) in dichloromethane (DCM).
- Reaction: Cool the aqueous phase in an ice-water bath. Begin dropwise addition of the benzyl chloroformate solution to the stirred aqueous solution over approximately 4 hours, maintaining the temperature at or below room temperature.
 - Rationale: Slow, controlled addition is crucial to manage the exothermic reaction and prevent the formation of undesired byproducts.
- Workup: After the addition is complete, continue stirring at room temperature for an additional hour. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer three times with DCM.
 - Rationale: Multiple extractions ensure maximum recovery of the product from the aqueous phase.
- Washing and Drying: Combine all organic phases and wash with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.
 - Rationale: The brine wash removes residual water and water-soluble impurities. Anhydrous sodium sulfate removes trace water from the organic solvent.
- Isolation of Crude Product: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification by Recrystallization: Dissolve the crude solid in a minimum amount of DCM and cool the solution to 0°C in an ice-water bath. Slowly add petroleum ether dropwise with stirring until the solution becomes cloudy. Continue stirring at 0°C for 1 hour to induce crystallization.
 - Rationale: Recrystallization is a self-validating purification technique. The desired product is less soluble in the mixed solvent system (DCM/petroleum ether) at low temperatures, causing it to crystallize out while impurities remain in the solution.

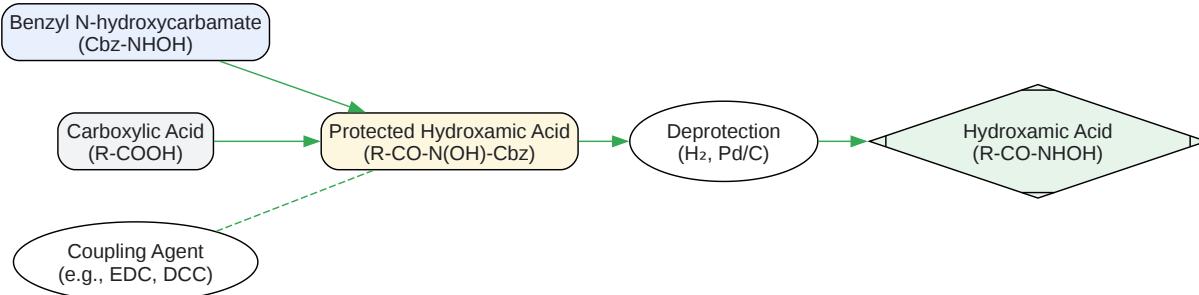
- Final Product: Collect the white, crystalline product by vacuum filtration, wash with a cold 3:1 mixture of petroleum ether:DCM, and dry under vacuum.

Applications in Drug Discovery and Development

Benzyl N-hydroxycarbamate is not an active pharmaceutical ingredient (API) itself but is a critical intermediate.^[2] Its primary value lies in its ability to introduce the Cbz-protected hydroxylamine moiety, a key step in the synthesis of hydroxamic acids.

4.1. Synthesis of Hydroxamic Acids

Hydroxamic acids are synthesized by coupling a carboxylic acid with a hydroxylamine source. Direct coupling can be challenging due to the reactivity of hydroxylamine.^[6] **Benzyl N-hydroxycarbamate** provides a stable, protected source. The general pathway involves N-alkylation or N-acylation followed by deprotection.



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Caption: General pathway for hydroxamic acid synthesis using **Benzyl N-hydroxycarbamate**.

This strategy is foundational in the synthesis of drugs like Vorinostat and Belinostat, which require the hydroxamic acid functional group for their therapeutic activity.^[6]

4.2. Role as a Protecting Group

The benzyloxycarbonyl (Cbz) group is a classic and robust protecting group for amines.^[8] In **Benzyl N-hydroxycarbamate**, it serves to moderate the nucleophilicity of the hydroxylamine. The Cbz group is stable to a wide range of reaction conditions but can be selectively removed via catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst).^[14] This orthogonality is essential in complex syntheses where other protecting groups, such as Boc (acid-labile) or Fmoc (base-labile), are present.^[7]

Safety, Handling, and Storage

Proper handling of **Benzyl N-hydroxycarbamate** is essential for laboratory safety.

- Hazard Identification: The compound is classified as an irritant.^[9] It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^[15] Some reports also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.^[9]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.^[15]
- First Aid Measures:
 - Skin Contact: Wash off with soap and plenty of water.^[16] If irritation persists, seek medical attention.^[15]
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.^[15]^[16]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.^[16]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[1] The material is noted to be moisture-sensitive.^[10]^[12] Keep away from incompatible substances.

Conclusion

Benzyl N-hydroxycarbamate is a compound of significant utility, primarily defined by its precise molecular weight of 167.16 g/mol and its role as a key synthetic intermediate. Its value to researchers and drug development professionals is rooted in its function as a stable, protected hydroxylamine source, enabling the reliable synthesis of hydroxamic acids—a

pharmacophore of proven therapeutic importance. The well-established protocols for its synthesis and the specific conditions for the removal of its Cbz protecting group make it an indispensable tool in the arsenal of the modern medicinal chemist. Adherence to strict safety protocols is mandatory for its handling and application.

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